molecular formula C18H16Cl2N2O3 B11309394 5-[(2,4-dichlorophenoxy)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-[(2,4-dichlorophenoxy)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11309394
M. Wt: 379.2 g/mol
InChI Key: IFTAXRPTIJLUAH-UHFFFAOYSA-N
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Description

5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzodiazepine core, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides to form intermediate compounds . These intermediates are then subjected to further reactions, such as condensation with α-bromoketones under reflux in dry ethanol, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy moiety, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has been studied for its potential as an antitumor agent . It has shown promising results in preliminary studies against certain cancer cell lines.

Medicine

The benzodiazepine core of this compound suggests potential applications in the development of new pharmaceuticals, particularly those targeting the central nervous system. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on receptor sites in the central nervous system, modulating neurotransmitter activity and producing sedative or anxiolytic effects. Additionally, its antitumor activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one apart is its benzodiazepine core, which imparts unique pharmacological properties. This structural motif is not present in the similar compounds listed above, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C18H16Cl2N2O3

Molecular Weight

379.2 g/mol

IUPAC Name

5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C18H16Cl2N2O3/c1-11-8-17(23)21-14-4-2-3-5-15(14)22(11)18(24)10-25-16-7-6-12(19)9-13(16)20/h2-7,9,11H,8,10H2,1H3,(H,21,23)

InChI Key

IFTAXRPTIJLUAH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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